molecular formula C8H12Cl2F2N2 B13034661 (1S)-1-(3,5-Difluorophenyl)ethane-1,2-diamine 2hcl

(1S)-1-(3,5-Difluorophenyl)ethane-1,2-diamine 2hcl

Cat. No.: B13034661
M. Wt: 245.09 g/mol
InChI Key: JTTSHCFRZZPPGB-YCBDHFTFSA-N
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Description

(1S)-1-(3,5-Difluorophenyl)ethane-1,2-diamine 2hcl is a chemical compound characterized by the presence of a difluorophenyl group attached to an ethane-1,2-diamine backbone. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3,5-Difluorophenyl)ethane-1,2-diamine 2hcl typically involves the reaction of 3,5-difluorobenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3,5-Difluorophenyl)ethane-1,2-diamine 2hcl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(1S)-1-(3,5-Difluorophenyl)ethane-1,2-diamine 2hcl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-(3,5-Difluorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(3,5-Difluorophenyl)ethane-1,2-diamine: The non-hydrochloride form of the compound.

    (1S)-1-(3,5-Difluorophenyl)ethane-1,2-diamine monohydrochloride: A similar compound with one hydrochloride group.

    (1S)-1-(3,5-Difluorophenyl)ethane-1,2-diamine trihydrochloride: A variant with three hydrochloride groups.

Uniqueness

The uniqueness of (1S)-1-(3,5-Difluorophenyl)ethane-1,2-diamine 2hcl lies in its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of two hydrochloride groups enhances its solubility and stability, making it suitable for various applications.

Properties

Molecular Formula

C8H12Cl2F2N2

Molecular Weight

245.09 g/mol

IUPAC Name

(1S)-1-(3,5-difluorophenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H10F2N2.2ClH/c9-6-1-5(8(12)4-11)2-7(10)3-6;;/h1-3,8H,4,11-12H2;2*1H/t8-;;/m1../s1

InChI Key

JTTSHCFRZZPPGB-YCBDHFTFSA-N

Isomeric SMILES

C1=C(C=C(C=C1F)F)[C@@H](CN)N.Cl.Cl

Canonical SMILES

C1=C(C=C(C=C1F)F)C(CN)N.Cl.Cl

Origin of Product

United States

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